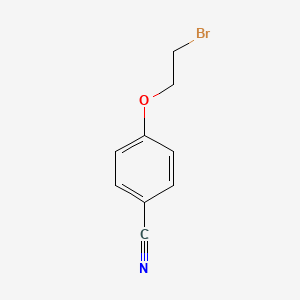

4-(2-Bromoethoxy)benzonitrile

描述

Significance of 4-(2-Bromoethoxy)benzonitrile as a Building Block in Contemporary Organic Synthesis

This compound serves as a crucial intermediate and building block in modern organic synthesis. bldpharm.comossila.com Its utility stems from the presence of two distinct reactive sites: the nitrile group and the bromoethoxy group. This dual functionality allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the construction of intricate molecular frameworks. ossila.com

The compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific therapeutic or functional properties. maksons.co.in For instance, it is used in the creation of molecules with potential biological activity, contributing to the development of new drugs and treatments. lookchem.comacs.orgontosight.ai The benzonitrile (B105546) portion of the molecule is a common feature in various biologically active compounds, while the bromoethoxy tail offers a reactive handle for further molecular elaboration. ossila.comontosight.ai

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 37142-39-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Not specified in provided context |

| SMILES Code | N#CC1=CC=C(OCCOBr)C=C1 |

Overview of Key Functional Group Reactivity in this compound

The chemical behavior of this compound is dictated by its two primary functional groups: the nitrile (-C≡N) and the bromoethoxy (-OCH₂CH₂Br) groups. bldpharm.comlibretexts.org Each group exhibits characteristic reactivity that can be harnessed for specific synthetic purposes.

Nitrile Group Reactivity: The nitrile group is a versatile functional group in organic chemistry. numberanalytics.com It can undergo a variety of transformations, including:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction of the nitrile group can yield a primary amine.

Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings, such as oxadiazoles, which are of interest in medicinal chemistry. ossila.com

Bromoethoxy Group Reactivity: The bromoethoxy group is characterized by the presence of a bromine atom, which is a good leaving group in nucleophilic substitution reactions. numberanalytics.com This allows for the introduction of a wide range of functionalities by reacting it with various nucleophiles. Common reactions involving the bromoethoxy group include:

Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. numberanalytics.com This is a fundamental reaction for linking the this compound core to other molecular fragments.

Etherification: It can react with phenols to form diaryl ethers, a common structural motif in many organic molecules. acs.org

The presence of both a nucleophilic site (the nitrogen of the nitrile) and an electrophilic site (the carbon attached to the bromine) within the same molecule allows for intricate reaction planning and the synthesis of complex architectures.

Research Landscape and Emerging Applications of this compound

The unique properties of this compound have led to its use in a variety of research areas and emerging applications.

Medicinal Chemistry: A significant area of application is in medicinal chemistry, where it serves as a scaffold for the synthesis of biologically active compounds. lookchem.comontosight.ai For example, it has been utilized in the preparation of compounds that potentiate the activity of antibiotics against Gram-negative pathogens. acs.org The benzonitrile moiety is a known pharmacophore in various drug candidates, and the bromoethoxy group provides a means to attach the molecule to other pharmacologically relevant structures. ontosight.ai It has also been used in the synthesis of new azabicyclooctane derivatives for the potential treatment of cardiac arrhythmias. google.com

Materials Science: In materials science, this compound can be used as a precursor for the synthesis of functional materials. For instance, it can be incorporated into liquid crystal structures and other nanoarchitectures. unizar.es The rigid benzonitrile core can contribute to the formation of ordered structures, while the reactive bromoethoxy group allows for polymerization or grafting onto surfaces.

Organic Synthesis and Methodology Development: The compound is also employed in the development of new synthetic methodologies. Its well-defined reactivity makes it a suitable substrate for testing new catalysts and reaction conditions. For example, it can be used in cross-coupling reactions to form new carbon-carbon bonds. ambeed.com

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKAPFWKLFIYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368723 | |

| Record name | 4-(2-Bromoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37142-39-5 | |

| Record name | 4-(2-Bromoethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37142-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 2 Bromoethoxy Benzonitrile

Direct Etherification Approaches

Direct etherification, specifically the Williamson ether synthesis, stands as a primary and widely utilized method for preparing 4-(2-bromoethoxy)benzonitrile. This approach involves the reaction of a phenoxide, generated from 4-cyanophenol, with an electrophilic bromo-containing reagent.

The most common and straightforward synthesis of this compound involves the reaction of 4-cyanophenol with 1,2-dibromoethane (B42909). google.comchemspider.com In this reaction, the phenolic hydroxyl group of 4-cyanophenol is first deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction, displacing a bromide ion and forming the desired ether linkage.

A general representation of this reaction is as follows:

4-Cyanophenol is treated with a suitable base to generate the corresponding phenoxide.

The phenoxide is then reacted with an excess of 1,2-dibromoethane. The excess of the dibromo-reagent is crucial to favor the formation of the mono-alkylated product and minimize the formation of the dialkylated byproduct, where a second molecule of 4-cyanophenol reacts with the other end of the bromoethoxy chain. chemspider.com

This method is utilized in the preparation of intermediates for various compounds, including those used in the synthesis of azabicyclooctane derivatives for potential therapeutic applications. google.com

The yield and selectivity of the etherification reaction are highly dependent on the choice of solvent, base, and temperature. Optimizing these conditions is critical for an efficient synthesis.

Base: The choice of base is crucial for the initial deprotonation of 4-cyanophenol. Common bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). chemspider.comgoogle.com While potassium carbonate is widely used, cesium carbonate is often suggested to improve yields due to its higher solubility in organic solvents. chemspider.com Stronger bases can also be employed, but weaker bases like carbonates are often sufficient and help to control the reaction's selectivity.

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Acetone (B3395972) and dimethylformamide (DMF) are commonly used solvents for this type of Williamson ether synthesis. chemspider.comgoogle.com While reactions can proceed in acetone, the conversion rate may be slow. chemspider.com Switching to a more polar aprotic solvent like DMF can often improve the reaction rate and yield, particularly when used in conjunction with bases like potassium or cesium carbonate. chemspider.com

Temperature: The reaction is typically performed at elevated temperatures to increase the rate of reaction. When using acetone as a solvent, the reaction is often run at reflux (around 56°C). chemspider.com In higher-boiling solvents like DMF, temperatures between 70-120°C may be employed to drive the reaction to completion. chemspider.comgoogle.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the product.

Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Rationale/Outcome | Source(s) |

|---|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Cesium carbonate has better solubility and can lead to improved yields. | chemspider.com |

| Solvent | Acetone | Dimethylformamide (DMF) | DMF is a more polar solvent that can increase reaction rate and yield compared to acetone. | chemspider.com |

| Temperature | Reflux (Acetone) | 70-100 °C (DMF) | Higher temperatures increase reaction rate, but must be optimized for the specific solvent and base system. | chemspider.comgoogle.com |

Alternative Synthetic Routes to the Bromoethoxy Moiety

While the reaction with 1,2-dibromoethane is common, other reagents can be used to introduce the bromoethoxy group onto a phenolic substrate. These alternative routes can be advantageous in specific synthetic contexts, for instance, to avoid the use of a large excess of a dihalogenated alkane or to achieve different reactivity.

One alternative involves the use of a pre-formed bromoethoxy synthon that is more reactive or has a protecting group. For example, a reagent like 2-bromoethyl chloroformate could theoretically be used, although this would form a carbonate linkage rather than an ether. ontosight.ai A more relevant approach would be the use of reagents like 2-(2-bromoethoxy)tetrahydro-2H-pyran, where the tetrahydropyranyl (THP) group acts as a protecting group for a hydroxyl function. This specific reagent is designed to protect a hydroxyl group, but similar strategies could be devised.

Another conceptual approach involves the reaction of 4-cyanophenol with 2-bromoethanol (B42945) under conditions that favor etherification, such as a Mitsunobu reaction. However, this can be complex due to the potential for the alcohol of 2-bromoethanol to react. A more direct alternative is the use of bromoethyl dichlorophosphate, which is used to introduce a phosphate (B84403) moiety but highlights the availability of various bromoethyl-containing reagents for synthesis. beilstein-journals.org The reaction of a phenol (B47542) with bis(2-bromomethyl)ether has also been reported for the synthesis of related structures, indicating that various electrophilic bromo-containing ethers can serve as precursors. acs.org

Polymer-Supported Synthetic Strategies (Conceptual)

Solid-phase organic synthesis offers significant advantages in terms of purification and automation. A conceptual polymer-supported strategy for the synthesis of this compound would typically involve the immobilization of one of the reactants onto a solid support, such as a polymer resin. semanticscholar.org

A plausible approach would be the attachment of 4-cyanophenol to a suitable resin, for example, a Merrifield resin, through its phenolic oxygen. The immobilized phenoxide could then be treated with an excess of 1,2-dibromoethane in a suitable solvent. The key advantage of this method is that the excess reagent and any soluble byproducts can be easily removed by simple filtration and washing of the resin. The desired product, this compound, would then be cleaved from the polymer support in a final step.

Alternatively, a polymer-supported phosphine (B1218219) reagent could be used in a Mitsunobu-type reaction between 4-cyanophenol and 2-bromoethanol. rsc.org Polymer-supported triphenylphosphine (B44618) can be used to facilitate the reaction, and the resulting polymer-supported triphenylphosphine oxide can be removed by filtration, simplifying the purification of the final product. rsc.org The use of polymer-supported reagents and substrates in organic synthesis is a well-established field, offering powerful tools for the efficient preparation of small molecules and libraries of compounds. semanticscholar.orgtubitak.gov.tr

Chemical Reactivity and Transformative Synthesis Involving 4 2 Bromoethoxy Benzonitrile

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom in 4-(2-bromoethoxy)benzonitrile is attached to a primary carbon, making it a prime site for SN2 (bimolecular nucleophilic substitution) reactions. rammohancollege.ac.inchemguide.co.uklibretexts.org In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group. rammohancollege.ac.in This reactivity is fundamental to its use as an alkylating agent for various nucleophiles.

Oxygen-containing nucleophiles, such as phenols and alcohols, readily react with this compound to form ether linkages, a classic example of the Williamson ether synthesis. nih.gov The reaction typically proceeds by deprotonating the alcohol or phenol (B47542) with a suitable base to form a more potent alkoxide or phenoxide nucleophile, which then displaces the bromide.

Research has shown that this compound can be effectively reacted with phenolic compounds. For instance, its precursor, 4-cyanophenol, is treated with 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) under reflux conditions to synthesize the title compound itself. google.com In a similar fashion, this compound reacts with other phenols, such as 4-nitrophenol, using potassium carbonate as a base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (80 °C) to yield the corresponding diaryl ether. jst.go.jp The use of a relatively weak base like K₂CO₃ is often sufficient to deprotonate the acidic phenolic proton, facilitating the substitution. researchgate.net

The reaction with aliphatic alcohols also proceeds under basic conditions. In one synthetic application involving a similar electrophile, an alcohol was deprotonated using sodium hydride (NaH) in DMF to create the alkoxide, which then reacted to form the ether product. jst.go.jp

| Nucleophile | Reagents and Conditions | Product | Reference |

| 4-Cyanophenol | 1,2-dibromoethane, K₂CO₃, MeCN, reflux | This compound | google.com |

| 4-Nitrophenol | K₂CO₃, DMF, 80 °C | 4-[2-(4-Nitrophenoxy)ethoxy]benzonitrile | jst.go.jp |

| 1-(Diphenylmethyl)-3-hydroxyazetidine* | NaH, DMF, 70 °C | 3-{[2-(Diphenylmethoxy)ethyl]oxy}azetidine derivative | jst.go.jp |

| Note: This reaction was performed with 2-(2-bromoethoxy)tetrahydropyran, an electrophile structurally similar to the title compound. |

Nitrogen-based nucleophiles, particularly primary and secondary amines, are effective partners in substitution reactions with this compound. libretexts.org These reactions lead to the formation of a new carbon-nitrogen bond, producing substituted amines.

In a documented synthesis, this compound was reacted with a secondary amine, a derivative of 3,7-diazabicyclo[3.3.1]nonane. googleapis.com The reaction was carried out using triethylamine (B128534) as a base to neutralize the hydrogen bromide formed during the reaction, yielding the N-alkylated product. googleapis.com This demonstrates the utility of the compound in constructing molecules with complex amine scaffolds.

| Nucleophile | Reagents and Conditions | Product | Reference |

| 3,7-Diazabicyclo[3.3.1]nonane derivative | Triethylamine | 4-{2-(3,7-Diazabicyclo[3.3.1]non-7-yl)ethoxy}benzonitrile derivative | googleapis.com |

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are known to be particularly powerful nucleophiles, often more so than their oxygen counterparts. libretexts.orgmasterorganicchemistry.com They react efficiently with alkyl halides like this compound to form thioethers (sulfides). masterorganicchemistry.comorganic-chemistry.org

A notable example is the reaction of this compound with a sulfide (B99878) source to create a symmetrical thioether. When heated with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethyl sulfoxide (B87167) (DMSO) at 115–120 °C, two equivalents of the bromo-compound react with the sulfide ion to produce 1,5-bis(4-cyanophenoxy)-3-thiapentane in high yield. nih.gov This reaction highlights the ability of the compound to participate in dual alkylation of a single nucleophile.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | DMSO, 115–120 °C | 1,5-Bis(4-cyanophenoxy)-3-thiapentane | 80% | nih.gov |

Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group (a benzene (B151609) ring attached to a cyano group, -C≡N) is a versatile functional group that can be converted into other important chemical moieties. atamankimya.comnih.gov Its transformations typically involve reactions at the triple bond.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, usually proceeding through an amide intermediate. jst.go.jp A well-established method for converting nitriles to esters, which can subsequently be hydrolyzed to carboxylic acids, is the Pinner reaction.

This transformation has been applied to this compound. The process involves treating the nitrile with absolute ethanol (B145695) and dry hydrogen chloride gas. prepchem.com This forms an imino ether hydrochloride precipitate. Subsequent treatment with water and sodium bicarbonate, followed by heating the resulting intermediate with ethanol and sulfuric acid, yields the final product, 4-(2-bromoethoxy)benzoic acid ethyl ester. prepchem.com

| Reaction Type | Reagents and Conditions | Product | Reference |

| Pinner reaction and hydrolysis | 1. HCl, absolute ether, absolute ethanol2. H₂O, NaHCO₃3. H₂SO₄, ethanol, heat | 4-(2-Bromoethoxy)benzoic acid ethyl ester | prepchem.com |

The nitrile group is readily reduced to a primary amine (R-CH₂NH₂). Catalytic hydrogenation is a common method to achieve this transformation. Modern catalytic systems show high functional group tolerance, allowing for the selective reduction of the nitrile in the presence of other sensitive groups like ethers and halides.

Research has demonstrated that aryl nitriles can be effectively hydrogenated using a molecularly-defined iron PNP pincer complex as a catalyst. researchgate.net This method is noted for its tolerance of ether and halide functionalities, making it suitable for the reduction of this compound to 4-(2-bromoethoxy)benzylamine without affecting the bromoethyl side chain. researchgate.net Other patents also describe the general reduction of nitrile groups to amines via hydrogenation under pressure. google.com

| Reaction Type | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation | Iron PNP pincer complex, H₂ | 4-(2-Bromoethoxy)benzylamine | researchgate.net |

| General Reduction | Hydrogenation at suitable pressure | Corresponding primary amine | google.com |

Cycloaddition Reactions (e.g., Formation of Oxadiazoles)

The nitrile group of this compound can participate in cycloaddition reactions, a key method for constructing heterocyclic systems. nih.gov A significant application is the formation of oxadiazoles, five-membered heterocyclic compounds with one oxygen and two nitrogen atoms. nih.gov

One common pathway to 1,2,4-oxadiazoles involves the [3+2] cycloaddition of a nitrile with a nitrile oxide. tandfonline.com Nitrile oxides, often generated in situ from aldoximes or through the dehydration of nitro compounds, are 1,3-dipoles that react with various dipolarophiles, including nitriles. ijpcbs.commdpi.com For instance, the reaction of a nitrile with a nitrile oxide can yield a 3,5-disubstituted-1,2,4-oxadiazole. organic-chemistry.org This reaction is a powerful tool for creating complex molecules, as oxadiazole derivatives are known to possess a range of biological activities. nih.gov

The synthesis of 1,3,4-oxadiazoles can also involve the nitrile functionality. While direct cycloaddition is less common for this isomer, multi-step sequences often utilize the nitrile group as a precursor. For example, a nitrile can be converted to an N-acylhydrazide, which can then undergo cyclization to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com The tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles represents a sophisticated strategy for assembling complex polycyclic structures. nih.gov

The reactivity of the nitrile in cycloadditions is influenced by both electronic and steric factors. ijpcbs.com The presence of the bromoethoxy group on the benzonitrile ring can modulate the reactivity of the nitrile, and the specific reaction conditions can be tailored to favor the desired oxadiazole isomer.

Table 1: Examples of Cycloaddition Reactions for Oxadiazole Synthesis

| Reaction Type | Reactants | Product | Ref. |

| [3+2] Cycloaddition | Nitrile Oxide + Nitrile | 1,2,4-Oxadiazole | tandfonline.com |

| Multi-step Synthesis | Nitrile -> N-acylhydrazide -> Cyclization | 1,3,4-Oxadiazole | mdpi.com |

Advanced Coupling Reactions

The presence of a halogen atom (bromine) on the ethoxy side chain and the aromatic ring structure of this compound opens up possibilities for various advanced coupling reactions, which are fundamental in the construction of complex organic molecules. scienceopen.com

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. okstate.edu The Suzuki-Miyaura coupling, in particular, is a widely used reaction that couples an organoboron compound with an organohalide. wikipedia.org While the bromine in this compound is on the aliphatic chain, the principles of Suzuki coupling are highly relevant to related halogenated benzonitriles where the halogen is directly attached to the aromatic ring.

In a typical Suzuki reaction, an aryl halide (or triflate) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.compressbooks.pub The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new biaryl compound and regenerate the catalyst. wikipedia.org

The efficiency and scope of the Suzuki coupling are well-documented for a wide range of functionalized aryl halides, including those containing nitrile groups. nih.govnih.gov The reaction conditions are generally tolerant of various functional groups, making it a versatile tool for late-stage functionalization in the synthesis of complex molecules. nih.gov For example, the synthesis of biaryl lactams and other biologically active compounds has been achieved using a palladium-catalyzed borylation/Suzuki coupling sequence. acs.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form an organopalladium(II) complex. |

| Transmetalation | The organoboron reagent (R²-BY₂) transfers its organic group to the palladium complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. |

Source: wikipedia.orgmdpi.com

The bromoethoxy group in this compound provides a reactive handle for coupling with various organometallic reagents. libretexts.org These reactions typically involve the formation of a new carbon-carbon bond through the reaction of a nucleophilic organometallic compound with the electrophilic carbon of the carbon-bromine bond.

Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can displace the bromide to form a new C-C bond. mmcmodinagar.ac.inuniurb.it However, the strong basicity of these reagents could potentially lead to side reactions with the nitrile group. libretexts.org Therefore, the choice of reagent and reaction conditions is crucial.

A milder and often more selective alternative is the use of organocuprates (R₂CuLi), also known as Gilman reagents. pressbooks.pub These reagents are generally less basic and are known to be effective in coupling with alkyl halides. The reaction of this compound with a lithium diorganocuprate could conceptually lead to the substitution of the bromine atom with the organic group from the cuprate, extending the carbon chain.

Another important class of reactions involves the coupling with organozinc reagents. Knochel and coworkers have developed methods for the preparation of functionalized organozinc reagents that show excellent functional group tolerance, including tolerance for nitrile groups. uni-muenchen.de The coupling of such a reagent with this compound, likely catalyzed by a transition metal like palladium or nickel, would provide a direct route to functionalized derivatives.

Functional Group Interconversions (Conceptual)

The nitrile and bromoethoxy functionalities of this compound can be transformed into a variety of other functional groups, highlighting its versatility as a synthetic intermediate. wikipedia.orgscribd.com

The nitrile group is a particularly versatile functional group that can be converted into several other important moieties. nih.govresearchgate.netnumberanalytics.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-(2-bromoethoxy)benzoic acid). Partial hydrolysis can also yield the corresponding primary amide (4-(2-bromoethoxy)benzamide). acs.orgsinica.edu.tw

Reduction: The nitrile can be reduced to a primary amine (4-(2-bromoethoxy)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com Partial reduction to an aldehyde is also possible using reagents such as diisobutylaluminum hydride (DIBAL-H). scribd.comnumberanalytics.com

The bromoethoxy group can also undergo various transformations:

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) would yield 4-(2-azidoethoxy)benzonitrile, which could be further reduced to the corresponding amine. Reaction with alkoxides or phenoxides would lead to the formation of ethers.

Elimination: Treatment with a strong, non-nucleophilic base could induce elimination of HBr to form 4-(vinyloxy)benzonitrile.

These functional group interconversions allow for the strategic manipulation of the molecule to access a wide range of derivatives for various applications. thieme-connect.commit.edu

Table 3: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | DIBAL-H | Aldehyde (-CHO) |

| Bromoethoxy (-OCH₂CH₂Br) | NaN₃ | Azidoethoxy (-OCH₂CH₂N₃) |

| Bromoethoxy (-OCH₂CH₂Br) | NaOR' | Ether (-OCH₂CH₂OR') |

Derivatization Strategies for Analytical and Synthetic Enhancement

Chiral Derivatization for Enantiomeric Separation (Conceptual)

The molecule 4-(2-Bromoethoxy)benzonitrile is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure, for example, by substitution on the ethoxy chain to create a compound like 4-(2-bromo-1-propoxy)benzonitrile, the resulting enantiomers would be chemically and physically identical in an achiral environment. Standard chromatographic techniques cannot separate such enantiomers. wikipedia.org

Chiral derivatization is a strategy used to overcome this limitation. It involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgnumberanalytics.com This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties, including different boiling points and different interactions with chromatographic stationary phases, and can therefore be separated using standard, non-chiral GC or HPLC columns. researchgate.net

For a hypothetical chiral analog of this compound containing a hydroxyl group, a common CDA would be (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. wikipedia.org Reacting the chiral alcohol with Mosher's acid chloride would form diastereomeric esters, which could then be separated and quantified by GC-MS.

Table 3: Examples of Chiral Derivatizing Agents (CDAs)

| Chiral Derivatizing Agent (CDA) | Reagent Type | Target Functional Group |

|---|---|---|

| Mosher's Acid (and its acid chloride) | Chiral Acid | Alcohols, Amines |

| (R)-1-(1-Naphthyl)ethyl isocyanate | Chiral Isocyanate | Alcohols, Amines |

| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Chiral Acylating Agent | Amines, Alcohols |

The successful application of this method requires that the derivatization reaction proceeds to completion without causing racemization of the analyte or the reagent. wikipedia.org

Derivatization for Enhanced Spectroscopic Detection (Conceptual)

Spectroscopic techniques like UV-Visible or fluorescence spectroscopy are powerful tools for quantification. The sensitivity and selectivity of these methods depend on the presence of a suitable chromophore (for UV-Vis) or fluorophore (for fluorescence) in the analyte molecule. tandfonline.com

While this compound contains a benzonitrile (B105546) moiety, which is a chromophore, its absorptivity might be insufficient for trace-level analysis, or its absorption maximum might be in a region with significant interference from matrix components. tandfonline.com Furthermore, the native molecule is not fluorescent. Derivatization can be employed to introduce a new functional group that either enhances UV absorbance, shifts it to a more favorable wavelength (e.g., to the visible region), or imparts strong fluorescence for highly sensitive detection. tandfonline.com

A conceptual strategy for this compound would involve a nucleophilic substitution reaction at the bromoethoxy side chain. The bromine atom is a good leaving group, allowing it to be displaced by a nucleophile that contains a potent chromophore or fluorophore.

For example, reacting this compound with a reagent like dansyl piperazine (B1678402) or another amine-containing fluorophore could yield a highly fluorescent derivative. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are known to react with amines to produce strongly fluorescent derivatives, which can be detected at very low concentrations. tandfonline.com Similarly, introducing a group like a dinitrophenyl moiety via reaction with 2,4-dinitrofluorobenzene (DNFB) would create a derivative with strong absorption in the visible spectrum.

Table 4: Conceptual Derivatizing Agents for Enhanced Spectroscopic Detection

| Reagent | Type of Detection Enhanced | Potential Reaction |

|---|---|---|

| Dansyl chloride (or dansyl-containing nucleophile) | Fluorescence | Nucleophilic substitution of bromide to attach the dansyl group. |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Reaction with a nucleophilic derivative of the target compound. tandfonline.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis Absorbance | Typically reacts with carbonyls; could be used if the nitrile is hydrolyzed and the side chain oxidized. greyhoundchrom.com |

This approach transforms the analytical challenge from detecting a weakly absorbing, non-fluorescent molecule to detecting a derivative with excellent spectroscopic properties, thereby significantly improving the sensitivity and selectivity of the analysis.

Applications of 4 2 Bromoethoxy Benzonitrile in Chemical Sciences

Role as an Intermediate in Pharmaceutical Synthesis

4-(2-Bromoethoxy)benzonitrile is a significant intermediate in the development of new therapeutic agents. Its two reactive sites—the bromo group, which is susceptible to nucleophilic substitution, and the nitrile group, which can be converted to other functional groups—allow for its incorporation into diverse molecular architectures.

The compound serves as a key starting material or intermediate in the synthesis of molecules with established or potential therapeutic activity. The bromoethoxy moiety is particularly useful for introducing a flexible ether linkage into a target molecule.

A notable example is its use in the synthesis of novel azabicyclooctane derivatives designed for the treatment of cardiac arrhythmias. google.com In a multi-step synthesis, this compound is prepared from 4-cyanophenol and 1,2-dibromoethane (B42909) and then used as an intermediate for subsequent reactions. google.com Similarly, the related structure, Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate, has been identified as a useful intermediate in the synthesis of prucalopride, a drug used to treat chronic constipation. pharmaffiliates.com This highlights the utility of the 2-bromoethoxy functional group in constructing complex pharmaceutical compounds.

Table 1: this compound as a Precursor for Bioactive Molecules

| Target Molecule Class | Therapeutic Area | Role of this compound | Source |

|---|---|---|---|

| Azabicyclooctane derivatives | Cardiac Arrhythmia | Serves as a key intermediate for building the final molecular structure. | google.com |

| Bis-amidines | Antibiotic Potentiation | Used as the precursor to form the bis-nitrile which is then converted to the final bis-amidine product. | nih.gov |

| Prucalopride Intermediate | Gastrointestinal Motility | A structurally similar compound containing the 2-bromoethoxy group is a key intermediate. | pharmaffiliates.com |

In drug discovery, creating libraries of novel compounds for screening is essential. lifechemicals.com this compound is an ideal building block for this purpose. Its defined structure allows for systematic modification, leading to the generation of diverse molecules.

One specific application is in the synthesis of bis-amidines, which are investigated as agents that can potentiate the effects of antibiotics against Gram-negative pathogens. nih.gov In this synthesis, this compound is prepared and then used to construct a larger molecule containing two benzonitrile (B105546) groups connected by a flexible linker. nih.gov This bis-nitrile precursor is then converted to the target bis-amidine. This strategy demonstrates how the compound can be used to build new molecular scaffolds for biological evaluation. nih.gov The development of such high-throughput synthesis methods is crucial for accelerating the drug discovery process. nih.gov

Table 2: Synthesis of a Bis-amidine Precursor using this compound

| Reactants | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-cyanophenol, 1,2-dibromoethane | K₂CO₃, DMF, 100 °C, 5 h | This compound | 43% | nih.gov |

The structure of this compound makes it a suitable precursor for synthesizing ligands that can modulate the activity of specific biological targets. The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a promising target for treating type 2 diabetes and other metabolic disorders. nih.govnih.gov TGR5 activation can influence glucose levels, energy expenditure, and inflammation. nih.govfrontiersin.org

Modulators of TGR5 can be both steroidal (bile acid derivatives) and non-steroidal small molecules. nih.gov While direct synthesis of a TGR5 modulator using this compound is not explicitly detailed in the provided sources, its characteristics as a versatile building block are well-suited for creating novel, non-steroidal scaffolds. nih.gov The ability to introduce an ether linkage and a benzonitrile group allows for the construction of molecules with the potential to interact with targets like TGR5. nih.govnih.gov For instance, its documented use in synthesizing potential antibiotic potentiators and anti-arrhythmic compounds showcases its utility in creating molecules aimed at specific biological pathways. google.comnih.gov

Utilization in Agrochemical Development

Substituted benzonitriles are a class of compounds that have found applications in the agrochemical industry. maksons.co.inontosight.ai For example, fully fluorinated benzonitriles serve as intermediates in the production of various agrochemicals. ontosight.ai The bifunctional nature of this compound, with its reactive bromo-handle and nitrile group, makes it a plausible candidate for the synthesis of new active ingredients for crop protection. maksons.co.in Its listing in chemical catalogs sometimes falls under categories that include pesticide standards, suggesting its relevance in this sector. myskinrecipes.com However, specific, large-scale applications or syntheses of commercial agrochemicals directly from this compound are not prominently featured in the available literature.

Contributions to Materials Science

The unique structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional organic materials.

Specialty chemicals and polymers often require monomers with specific functional groups to achieve desired properties. ontosight.ai this compound can act as such a monomer or as a chain modifier. The bromo group can be replaced via nucleophilic substitution to attach the molecule to a polymer backbone or another monomer, while the nitrile group offers a site for further chemical transformations like hydrolysis, reduction, or cycloaddition reactions. These dual functionalities allow it to be a precursor for creating specialty polymers and organic materials with tailored optical, thermal, or electronic properties.

Table 3: Functional Groups of this compound for Materials Science Applications

| Functional Group | Potential Reactions | Application in Materials |

|---|---|---|

| Bromoethane | Nucleophilic Substitution (e.g., with alcohols, amines, thiols) | Covalent attachment to surfaces, incorporation into polymer chains as a side group or main chain component. |

| Nitrile | Hydrolysis (to carboxylic acid), Reduction (to amine), Cycloaddition | Modification of polymer properties, cross-linking point, synthesis of heterocyclic structures within a material. |

Mentioned Chemical Compounds

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-dibromoethane |

| This compound |

| 4-cyanophenol |

| Azabicyclooctane |

| Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate |

| Prucalopride |

Mechanistic Investigations and Computational Studies of 4 2 Bromoethoxy Benzonitrile and Its Derivatives

Elucidation of Reaction Mechanisms

The study of reaction mechanisms provides a molecular-level understanding of how chemical reactions proceed, detailing the sequence of elementary steps, including the roles of intermediates and transition states. For 4-(2-Bromoethoxy)benzonitrile, its structure, featuring a reactive bromoethoxy group and a polar nitrile moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.

A key reaction type for this compound is intramolecular cyclization. The bromoethoxy group provides a reactive site for nucleophilic substitution, where the bromine atom acts as a leaving group. The reaction can be initiated by various nucleophiles. For instance, in the synthesis of certain heterocyclic compounds, the nitrile group itself or a derivative can act as an internal nucleophile, or an external nucleophile can attack the carbon atom attached to the bromine. The specific pathway, whether it follows a direct S(_N)2 mechanism or involves a carbocation intermediate (S(_N)1-like), is influenced by reaction conditions such as the solvent, temperature, and the nature of the nucleophile. masterorganicchemistry.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. derpharmachemica.comanalis.com.my For this compound and its derivatives, DFT calculations provide valuable insights into their reactivity and potential applications. By solving the Schrödinger equation within the DFT framework, properties such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) can be determined. analis.com.myschrodinger.com

The electronic properties of benzonitrile (B105546) derivatives are significantly influenced by the nature and position of substituents on the benzene ring. derpharmachemica.comumich.edu The nitrile group (C≡N) is electron-withdrawing, while the ethoxy group is generally electron-donating. The bromine atom also influences the electronic distribution through inductive and resonance effects. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2df, 2p)), can accurately predict geometric parameters like bond lengths and angles. derpharmachemica.com These calculated geometries can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. analis.com.my

A key aspect of DFT in reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the chemical stability and reactivity of a molecule. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com In benzonitrile derivatives, the distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack. For example, in many TADF (thermally activated delayed fluorescent) emitters based on benzonitrile, the LUMO is localized on the benzonitrile acceptor part, which is critical for their emission characteristics. umich.edu The strategic placement of donor groups to manipulate the HOMO-LUMO overlap is a key design principle for enhancing quantum efficiency. umich.edu

| Compound | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

|---|---|---|---|---|

| Benzonitrile | Reference | - | - | - |

| 4-Methoxybenzonitrile | Strongly electron-donating (-OCH3) | Higher (less negative) | Slightly raised | Smaller |

| This compound | Electron-donating ether, electron-withdrawing Br | Intermediate | Lowered by Br | Intermediate |

| 4-Nitrobenzonitrile | Strongly electron-withdrawing (-NO2) | Lower (more negative) | Significantly lowered | Smaller |

This table is conceptual and illustrates general trends in how substituents affect frontier orbital energies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uwo.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment. rsc.org

For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., C-O, C-C), MD simulations are particularly useful for exploring its conformational space. The molecule can adopt various shapes, or conformers, and MD can reveal the most stable conformations and the energy barriers between them. This conformational flexibility can be crucial for its reactivity and its ability to bind to a target, such as an enzyme active site.

MD simulations can also shed light on how this compound interacts with other molecules, such as solvents or biological macromolecules. uwo.ca For example, in a solution, the simulation can show how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds or van der Waals forces, influence its behavior. In the context of drug design, MD simulations can be used to model the binding of a ligand to its protein target, providing insights into the binding affinity and the key intermolecular interactions that stabilize the complex. While specific MD studies on this compound were not found in the search results, the methodology has been applied to study the formation of benzonitrile in the interstellar medium and to understand the interactions of peptides in liquid chromatography. uwo.canih.gov These studies demonstrate the power of MD to reveal dynamic processes and molecular interactions that are often difficult to probe experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgresearchgate.net These models are pivotal in drug discovery for predicting the activity of new compounds and for optimizing lead structures to enhance their efficacy. researchgate.netijert.org

A conceptual QSAR study for derivatives of this compound would involve several key steps:

Data Set Assembly : A series of derivatives would be synthesized by modifying the core structure of this compound. For example, substituents could be varied on the benzene ring, or the bromoethoxy side chain could be altered. The biological activity of these compounds (e.g., inhibitory concentration IC(_5)(_0) against a specific enzyme) would be measured under uniform experimental conditions. neovarsity.org

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors : Molecular weight, atom counts.

2D descriptors : Topological indices (e.g., Randic, Wiener indices), which describe molecular connectivity. asianpubs.org

3D descriptors : Steric and electronic fields (used in methods like CoMFA - Comparative Molecular Field Analysis), van der Waals volume. nih.govresearchgate.net

Quantum Chemical Descriptors : HOMO/LUMO energies, dipole moment, and electrophilicity index, often derived from DFT calculations. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.comdergipark.org.tr

Model Validation : The predictive power of the QSAR model must be rigorously validated. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on compounds not used in model generation). nih.govmdpi.com Statistical parameters like the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's robustness. ijert.org

For benzonitrile derivatives, QSAR studies have been successfully applied. For instance, a 3D-QSAR study on benzonitrile derivatives as farnesyltransferase inhibitors used CoMFA to analyze steric and electrostatic fields, providing insights for designing more potent molecules. nih.gov Another study on nitrile-containing cruzain inhibitors used Hologram QSAR (HQSAR) to develop predictive models. tandfonline.com A conceptual QSAR study on this compound derivatives could similarly identify the key structural features that govern a specific biological activity, thereby guiding the rational design of new, more active compounds. researchgate.net

Prediction of Spectroscopic Parameters (Conceptual)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. For this compound, theoretical calculations can predict its key spectroscopic signatures, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. escholarship.org The process typically involves:

Geometry optimization of the molecule, often using DFT methods (e.g., B3LYP/6-31G(d)). github.io

Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). esisresearch.org

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), whose shielding is calculated at the same level of theory.

For complex molecules, it's important to consider conformational flexibility, as the observed spectrum is a population-weighted average of the spectra of individual conformers. escholarship.org Computational NMR prediction can be highly accurate and is a powerful tool for assigning or reassigning the structure of organic compounds. escholarship.orggithub.io

IR Spectroscopy: The prediction of vibrational spectra (IR and Raman) is another strength of DFT calculations. After geometry optimization, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities. derpharmachemica.com The calculated frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. derpharmachemica.com The predicted spectrum can be used to assign the vibrational modes observed in an experimental FTIR spectrum, such as the characteristic C≡N stretch, C-O ether stretches, and aromatic C-H vibrations. scielo.org.zascispace.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). esisresearch.orgresearchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelengths, λ(_m)(_a)(_x)) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net These calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions. researchgate.net For this compound, TD-DFT could predict the absorption bands arising from the π-system of the benzene ring and how they are influenced by the ethoxy and nitrile substituents.

| Spectroscopy Type | Parameter | Predicted Value/Region (Conceptual) | Associated Functional Group/Transition |

|---|---|---|---|

| IR | ν(C≡N) | ~2230 cm-1 | Nitrile stretch |

| ν(C-O-C) | ~1250 cm-1 (asym), ~1040 cm-1 (sym) | Ether C-O stretch | |

| ν(C-Br) | ~650 cm-1 | Bromoalkane stretch | |

| ¹H NMR | δ(Ar-H) | ~7.0-7.7 ppm | Aromatic protons |

| δ(-OCH2CH2Br) | ~3.6-4.4 ppm | Ethoxy protons | |

| ¹³C NMR | δ(C≡N) | ~118 ppm | Nitrile carbon |

| δ(Ar-C) | ~115-160 ppm | Aromatic carbons | |

| δ(-OCH2CH2Br) | ~28 ppm (C-Br), ~68 ppm (C-O) | Ethoxy carbons | |

| UV-Vis | λmax1 | ~270-280 nm | π → π* transition |

| λmax2 | ~230-240 nm | π → π* transition |

Note: The values in this table are conceptual and based on typical ranges for the specified functional groups and are not from a direct computational study of the title compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-(2-Bromoethoxy)benzonitrile. Through one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within the molecule are determined.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and the bromoethoxy aliphatic protons. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The two aromatic proton environments, ortho and meta to the ether linkage, will appear as two distinct doublets. The aliphatic portion of the spectrum will feature two triplets, characteristic of an ethyl group, with coupling between the adjacent methylene (B1212753) (-CH₂-) groups.

Table 7.1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.62 | Doublet | ~ 8.8 | 2H | Ar-H (ortho to -CN) |

| ~ 6.98 | Doublet | ~ 8.8 | 2H | Ar-H (ortho to -O) |

| ~ 4.35 | Triplet | ~ 6.2 | 2H | O-CH₂ -CH₂Br |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct carbon signals: four for the aromatic ring and two for the bromoethoxy side chain. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Br, N) and the aromatic system. The carbon atom attached to the nitrile group (C≡N) and the nitrile carbon itself are typically found downfield.

Table 7.2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 162.0 | Ar-C (para to -CN) |

| ~ 134.0 | Ar-CH (ortho to -CN) |

| ~ 119.0 | -C≡N |

| ~ 115.2 | Ar-CH (ortho to -O) |

| ~ 104.5 | Ar-C (ipso to -CN) |

| ~ 68.1 | O -CH₂ |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing definitive structural connectivity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum would be expected to show a key cross-peak between the signals at ~4.35 ppm and ~3.65 ppm. This correlation confirms the through-bond coupling between the two adjacent methylene groups (O-CH₂-CH₂-Br) in the ethoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and hydrogen atoms. Expected correlations would link the ¹H signals to their corresponding ¹³C signals, confirming the following assignments:

~7.62 ppm (¹H) with ~134.0 ppm (¹³C)

~6.98 ppm (¹H) with ~115.2 ppm (¹³C)

~4.35 ppm (¹H) with ~68.1 ppm (¹³C)

~3.65 ppm (¹H) with ~28.5 ppm (¹³C)

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between hydrogen and carbon atoms, which is vital for connecting different parts of the molecule. Key expected correlations include:

Protons of the O-CH₂ group (~4.35 ppm) to the aromatic carbon C4 (~162.0 ppm).

Aromatic protons ortho to the ether (~6.98 ppm) to the O-CH₂ carbon (~68.1 ppm).

Aromatic protons ortho to the nitrile (~7.62 ppm) to the nitrile carbon (~119.0 ppm) and the ipso-carbon (~104.5 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies atoms that are close in space, regardless of bond connectivity. A NOESY spectrum would be expected to show a cross-peak between the protons of the O-CH₂ group (~4.35 ppm) and the aromatic protons ortho to the ether linkage (~6.98 ppm), confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

Table 7.3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

|---|---|---|

| 225/227 | [C₉H₈BrNO]⁺ | Molecular ion peak, showing 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes. |

| 146 | [C₈H₆NO]⁺ | Fragment from loss of the -CH₂Br radical. |

| 120 | [C₇H₄O]⁺ | Fragment from loss of the -CH₂CH₂Br radical. |

| 102 | [C₇H₄N]⁺ | Fragment from loss of the bromoethoxy group. |

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For the molecular formula C₉H₈BrNO, the exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Table 7.4: High-Resolution Mass Spectrometry Data for C₉H₈BrNO

| Ion Formula | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₈⁷⁹BrNO + H]⁺ | 225.9862 | ~225.986 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 7.5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3070 | C-H stretch | Aromatic |

| ~ 2950 | C-H stretch | Aliphatic (CH₂) |

| ~ 2225 | C≡N stretch | Nitrile |

| ~ 1605, 1500 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-O-C stretch | Aryl-Alkyl Ether |

| ~ 1170 | C-O-C stretch | Aryl-Alkyl Ether |

| ~ 830 | C-H bend | 1,4-disubstituted aromatic |

The strong, sharp absorption band around 2225 cm⁻¹ is highly characteristic of the nitrile (C≡N) functional group. The presence of strong bands in the 1250-1170 cm⁻¹ region confirms the aryl-alkyl ether linkage, while the band around 650 cm⁻¹ is indicative of the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzonitrile (B105546) moiety acts as the primary chromophore. The ether group acts as an auxochrome, which can modify the absorption characteristics of the chromophore. The spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary, less intense band at 271 nm. The presence of the electron-donating alkoxy group is expected to cause a bathochromic (red) shift in these absorption maxima.

Table 7.6: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λ_max (nm) | Electronic Transition |

|---|---|

| ~ 235 | π → π* |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, a single-crystal X-ray diffraction study would yield crucial structural parameters. The data obtained would be presented in a crystallographic information file (CIF), which includes details such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 15.910 |

| β (°) | 109.87 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis. No experimental crystallographic data for this compound was found in the searched literature.

Collision Cross Section (CCS) Measurements and Predictions

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas. The CCS value is influenced by the ion's three-dimensional structure and can provide valuable insights into its gas-phase conformation.

Experimentally, the CCS of an ion, such as the protonated molecule of this compound, can be measured using techniques like traveling-wave ion mobility spectrometry (TWIMS). These experimental values can be compared with theoretically predicted CCS values, which are often calculated using computational chemistry methods. The agreement between experimental and theoretical CCS values can help to confirm the identity and structure of a compound. d-nb.info This technique is particularly useful for distinguishing between isomers that may have the same mass-to-charge ratio but different three-dimensional shapes.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Ion Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 145.2 |

| [M+Na]⁺ | 148.9 |

Note: The data in this table is based on theoretical predictions and serves as an example. No experimental CCS data for this compound was found in the searched literature.

Biological Activity and Mechanistic Insights of 4 2 Bromoethoxy Benzonitrile Derivatives

Anti-Cancer Efficacy of Derived Compounds

Synthetic derivatives stemming from core chemical structures, including those related to benzonitriles, have demonstrated significant potential in oncology. The strategy often involves modifying a parent molecule to enhance its cytotoxicity against cancer cells.

In vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., SiHA, MDA-MB-235, PANC-1)

The effectiveness of synthetic compounds is frequently evaluated through in vitro cytotoxicity assays against various cancer cell lines. For instance, derivatives are often tested for their ability to inhibit the growth of breast cancer cells, such as the triple-negative MDA-MB-231 line, and pancreatic cancer cells, like PANC-1.

Studies on tamoxifen and its ferrocene-linked derivatives have shown that modifying the parent compound can significantly improve its cytotoxic effects on PANC-1 and MDA-MB-231 cells. mdpi.com While tamoxifen itself can be cytotoxic, it has also been observed to increase the levels of tumor growth-promoting factors. mdpi.com In contrast, the ferrocene-linked derivatives were found to lower these proteins, suggesting a more favorable anticancer profile. mdpi.com This enhanced cytotoxicity is linked to a significant increase in cellular oxidative stress, an ER-independent mechanism. mdpi.com

Other research has focused on different synthetic derivatives, such as those of azidothymidine (AZT) containing tellurium, which have shown anti-breast cancer activity on the MDA-MB-231 cell line. nih.gov Similarly, certain pyrrolidone derivatives have demonstrated high activity in clonogenic assays, with one compound completely disrupting MDA-MB-231 cell colony growth at low concentrations and showing a strong effect on PANC-1 cell colony formation. researchgate.net The anti-cancer agent camptothecin has also shown significant activity against MDA-MB-231 cells by targeting the Wnt/β-catenin pathway, inhibiting cell growth in a time-dependent manner. texilajournal.com

The general approach for many synthetic derivatives involves inducing apoptosis and autophagy to inhibit the growth of breast cancer cells, alongside inhibiting cell proliferation and inducing cell-cycle arrest. nih.gov For example, ethanolic extracts of certain natural products have been shown to reduce the viability of MDA-MB-231 cells, cause cell cycle arrest in the G1 phase, and induce apoptosis through the activation of caspases and mitochondrial dysfunction. nih.gov

Table 1: In vitro Cytotoxicity of Selected Synthetic Derivatives

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-231 | Ferrocene-linked tamoxifen derivative | Improved cytotoxicity, lowered tumor growth-promoting factors | mdpi.com |

| PANC-1 | Ferrocene-linked tamoxifen derivative | Improved cytotoxicity | mdpi.com |

| MDA-MB-231 | Pyrrolidone derivative | Complete disturbance of colony growth at 1 and 2 µM | researchgate.net |

| PANC-1 | Pyrrolidone derivative | Strong effect on colony formation, especially at 2 µM | researchgate.net |

| MDA-MB-231 | Camptothecin | Inhibition of cell growth | texilajournal.com |

Modulatory Effects on Metabolic Disorders

Derivatives of 4-(2-Bromoethoxy)benzonitrile are being conceptually explored for their potential to modulate metabolic pathways, particularly through the activation of specific receptors that play a key role in maintaining metabolic homeostasis.

TGR5 Receptor Modulation for Diabetes and Obesity Management

The Takeda G protein-coupled receptor 5 (TGR5), a cell surface bile acid receptor, has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.gov TGR5 is expressed in various tissues and plays a crucial role in maintaining blood sugar levels and increasing energy expenditure. nih.govnih.gov

Activation of TGR5 is known to:

Promote GLP-1 Secretion: In intestinal endocrine L cells, TGR5 signaling stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance. nih.govplos.org

Increase Energy Expenditure: TGR5 activation in brown adipose tissue can stimulate energy consumption. nih.govplos.org

Regulate Glucose Homeostasis: The receptor is a key regulator of whole-body glucose homeostasis. nih.govmdpi.com

Given these functions, TGR5 agonists are being actively investigated as potential treatments for type 2 diabetes and obesity. plos.org Both steroidal and non-steroidal TGR5 agonists have been developed, with preclinical studies demonstrating their promise in weight loss and achieving anti-diabetic outcomes. nih.gov The development of synthetic derivatives, such as those conceptually related to this compound, represents a potential avenue for discovering novel and selective TGR5 modulators with fewer adverse effects. nih.gov The dual activation of TGR5 and the farnesoid X receptor (FXR) has also been shown to prevent the progression of nephropathy in models of diabetes and obesity. researchgate.net

Antimicrobial Potential of Synthetic Analogues (Conceptual)

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. mdpi.com Synthetic chemistry provides a powerful platform for designing novel compounds with potential antimicrobial activity. Conceptually, analogues derived from this compound could be engineered to target bacteria and fungi.

The rationale for this potential lies in the demonstrated antimicrobial and antifungal activities of various nitrile-containing and other heterocyclic compounds. nih.gov For example, certain newly synthesized benzonitrile (B105546) derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov One particular derivative exhibited significant activity against both types of bacteria and was potent against the fungus Botrytis fabae. nih.gov

The strategy often involves creating hybrid molecules that combine different pharmacophores. For instance, hybridizing a benzophenone moiety with an azetidinone moiety has been explored to create compounds with broad-spectrum antimicrobial activity. nih.gov Naphthoquinone derivatives are another class of compounds that display diverse biological activities, including antifungal and antibacterial effects, by inhibiting specific proteins. mdpi.com The development of new antimicrobial drugs is a primary goal for scientists, and exploring novel scaffolds like those derived from this compound is a conceptually valid approach in this endeavor. nih.gov

Larvicidal Activity of Ether Derivatives

The control of disease vectors, such as mosquitoes, is crucial for public health. Botanical-derived substances and their synthetic derivatives are being investigated as alternatives to conventional insecticides. Ether derivatives, in particular, have shown promise in this area.

A study on two dillapiole derivatives, propyl ether dillapiole and piperidyl dillapiole, tested their larvicidal activity against Aedes aegypti, a vector for several arboviruses. mdpi.com The results showed that these ether derivatives were toxic to the mosquito larvae. mdpi.com

Table 2: Larvicidal Activity (LC50) of Dillapiole Ether Derivatives against Aedes aegypti

| Compound | LC50 after 24h (µg/mL) | LC50 after 48h (µg/mL) |

|---|---|---|

| Propyl ether dillapiole | 24.60 | 14.76 |

| Piperidyl dillapiole | 31.58 | 24.85 |

Source: mdpi.com

The study found that the larvicidal activity of these derivatives increased with higher concentrations. mdpi.com Furthermore, these compounds demonstrated residual effects, though their mortality rates decreased over several days. mdpi.com The mechanism of action appeared to involve the inhibition of acetylcholinesterase (AChE). mdpi.com These findings suggest that ether derivatives of other aromatic compounds, conceptually including those from this compound, could be synthesized and evaluated for their potential as effective larvicides.

Investigation of Antinociceptive Mechanisms (Conceptual)

Antinociceptive agents are substances that reduce sensitivity to painful stimuli. The search for novel pain-relieving compounds with different mechanisms of action is an ongoing area of research. Conceptually, derivatives of this compound could be designed to interact with pain signaling pathways.

Studies on other synthetic derivatives have provided insights into potential non-opioid antinociceptive mechanisms. For example, the antinociceptive effect of a novel xanthoxyline derivative, 2-(4-bromobenzoyl)-3-methyl-4-6-dimethoxy benzofuran (BMDB), was found to be insensitive to naloxone, indicating a lack of involvement of the endogenous opioid system. nih.gov Instead, its analgesic action was partially reversed by an agent that depletes serotonin, suggesting that the serotoninergic pathway is involved, at least in part. nih.gov This aligns with the understanding that descending serotoninergic (5-HT) pathways can inhibit the transmission of pain signals in the spinal cord. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Greener Synthetic Methodologies

The synthesis of benzonitrile (B105546) derivatives, including 4-(2-Bromoethoxy)benzonitrile, has traditionally relied on methods that may involve harsh conditions or hazardous reagents. Future research is poised to focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. wjpmr.comtaylorfrancis.com

Key research avenues include:

Ionic Liquid-Based Systems: The use of ionic liquids as recyclable solvents and catalysts presents a significant opportunity for greener synthesis. rsc.orgresearchgate.netrsc.org Research into ionic liquids that can serve multiple roles—such as co-solvent, catalyst, and phase-separation agent—could dramatically simplify reaction workups and reduce waste. rsc.orgsmolecule.com For example, a novel route for benzonitrile synthesis from benzaldehyde (B42025) using a hydroxylamine-containing ionic liquid has demonstrated 100% yield and conversion at 120°C in 2 hours, with the ionic liquid being easily recovered and recycled. rsc.org

Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Future methodologies could explore heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4-CTAB NPs), which can be easily separated from the reaction mixture, or biocompatible catalysts like chitosan-supported systems. rsc.orgsemanticscholar.org

Energy-Efficient Processes: The adoption of alternative energy sources like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. wjpmr.com Investigating microwave-assisted synthesis for the etherification step in producing this compound could lead to higher yields and shorter reaction times.

| Parameter | Conventional Methods | Greener Future Directions |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., DMF, methylene (B1212753) chloride) | Ionic liquids, water, supercritical fluids |

| Catalysts | Homogeneous metal salts, strong acids/bases | Recyclable heterogeneous catalysts, biocatalysts, metal-free catalysts |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Waste Generation | Significant, often hazardous by-products | Minimized waste (high atom economy), recyclable components |

Exploration of New Therapeutic Applications for Derivatives

The benzonitrile scaffold is a key pharmacophore in many biologically active molecules. By chemically modifying this compound, a diverse library of derivatives can be synthesized for screening against various therapeutic targets. The reactive bromoethoxy group serves as an excellent handle for introducing different functional groups via nucleophilic substitution.

Potential therapeutic areas for derivatives include:

Oncology: Benzonitrile-containing compounds have been investigated as anti-cancer agents. lifechempharma.com Derivatives of this compound could be designed as inhibitors of specific enzymes or receptors implicated in cancer cell proliferation. smolecule.com The ether linkage and nitrile group are common features in molecules targeting kinases and other signaling proteins.

Anti-inflammatory and Antimicrobial Agents: Structural analogs of benzonitrile have shown promise as anti-inflammatory and antimicrobial compounds. lifechempharma.comsmolecule.com Future work could involve synthesizing a series of ethers, amines, or thioethers by reacting this compound with various nucleophiles to explore their potential as novel anti-inflammatory or anti-infective drugs.

Enzyme Inhibition: The unique electronic properties of the cyanophenyl group can be exploited to design specific enzyme inhibitors. For example, derivatives could be explored for their ability to modulate the activity of enzymes involved in metabolic or neurodegenerative diseases. smolecule.com

| Derivative Class | Synthetic Precursor | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| Aminoethoxy-benzonitriles | Reaction with various amines | Anticancer, Antimicrobial | Introduction of basic nitrogen atoms can enhance interaction with biological targets like DNA or proteins. |

| Thioethoxy-benzonitriles | Reaction with thiols | Enzyme Inhibition | Sulfur-containing compounds are known to interact with metal centers or cysteine residues in enzymes. |

| Azidoethoxy-benzonitriles | Reaction with sodium azide (B81097) | Click Chemistry Precursor | The azide group allows for facile conjugation to other molecules via click chemistry to create complex therapeutic constructs. |

Integration into Advanced Functional Materials